molecular formula C17H21N3O2 B2431111 1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide CAS No. 1796910-01-4

1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide

Cat. No.: B2431111
CAS No.: 1796910-01-4
M. Wt: 299.374
InChI Key: DMNRQERRSYHPFM-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide (CAS 1796910-01-4) is a synthetic small molecule with a molecular formula of C17H21N3O2 and a molecular weight of 299.37 g/mol . This compound features a benzoxazole scaffold, a privileged structure in medicinal chemistry known for its diverse interactions with biological targets and its presence in various pharmacologically active agents . The benzoxazole core is fused with a pyrrolidine carboxamide group, substituted with a cyclopentyl moiety, which may influence its physicochemical properties and binding affinity.The benzoxazole scaffold is associated with a wide spectrum of biological activities, making this compound a valuable template for investigative studies. Recent research on analogous benzoxazole derivatives has demonstrated significant antimicrobial potential , particularly against Gram-negative bacteria such as Escherichia coli , with molecular docking studies suggesting that the mechanism of action may involve the inhibition of the bacterial enzyme DNA gyrase . Furthermore, structurally similar pyrrolidinone-benzoxazole hybrids have been identified as potent and selective inhibitors of Monoacylglycerol Lipase (MAGL) . MAGL is a key enzyme in lipid signaling metabolism; its inhibition elevates 2-arachidonoylglycerol (2-AG) levels, producing analgesic effects, and simultaneously reduces the production of protumorigenic lipids, disrupting cancer cell proliferation and tumor growth . This dual potential in antimicrobial and cancer research, combined with its use in exploring neuropathic pain pathways, makes 1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide a versatile and promising compound for advancing drug discovery efforts in multiple therapeutic areas.This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c21-16(18-12-6-1-2-7-12)14-9-5-11-20(14)17-19-13-8-3-4-10-15(13)22-17/h3-4,8,10,12,14H,1-2,5-7,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNRQERRSYHPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the following steps:

Industrial production methods for this compound may involve scaling up the laboratory synthesis using optimized reaction conditions and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazolyl derivatives, while substitution reactions can introduce various functional groups onto the molecule.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors involved in various biological processes, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and biological activity being studied.

Comparison with Similar Compounds

1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide can be compared with other similar compounds, such as:

Biological Activity

1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoxazole moiety, which is known for its diverse biological activities. Its molecular formula is C15H18N2OC_{15}H_{18}N_{2}O with a molecular weight of approximately 246.32 g/mol. The structure includes a pyrrolidine ring and a cyclopentyl group, contributing to its pharmacological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide exhibit significant anticancer properties. For instance, derivatives containing the benzoxazole scaffold have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Benzoxazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis
Compound BMCF-78.0Cell Cycle Arrest
Compound CA54915.0Inhibition of Metastasis

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activities against various pathogens. Studies have demonstrated that it possesses moderate antibacterial effects, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity of 1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzoxazole and pyrrolidine rings significantly affect biological activity. For example, substituents at specific positions on the benzoxazole ring can enhance potency and selectivity towards cancer cells.

Case Study 1: Synthesis and Evaluation

A recent case study focused on synthesizing derivatives of 1-(1,3-Benzoxazol-2-yl)-N-cyclopentylpyrrolidine-2-carboxamide. The synthesized compounds were evaluated for their cytotoxic effects on several cancer cell lines. The study found that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting potential for further development in cancer therapy .

Case Study 2: In Vivo Studies

Another study investigated the in vivo efficacy of this compound in animal models of cancer. Results indicated that treatment with the compound led to significant tumor reduction without noticeable toxicity to vital organs, highlighting its therapeutic potential .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with emphasis on resolving peaks for the cyclopentyl and benzoxazole groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities.
  • Elemental Analysis : Ensures stoichiometric consistency .
    Advanced Consideration : Pair with X-ray crystallography to resolve stereochemical ambiguities, particularly for the pyrrolidine ring conformation .

How can researchers design initial biological activity screens for this compound?

Q. Basic Research Focus

  • In vitro assays : Prioritize antimicrobial (e.g., MIC against Gram+/Gram− bacteria) and anticancer (e.g., IC50 in MTT assays) activity.
  • Targeted enzyme inhibition : Screen against kinases or proteases structurally linked to the benzoxazole moiety .
    Advanced Consideration : Use high-content screening (HCS) with live-cell imaging to assess subcellular localization and mechanism-specific effects (e.g., apoptosis markers) .

What methodologies are recommended to study its mechanism of action?

Q. Basic Research Focus

  • Competitive binding assays : Use fluorescent probes to evaluate interactions with suspected targets (e.g., ATP-binding pockets).
  • Gene expression profiling : RNA-seq to identify pathways modulated by the compound .
    Advanced Consideration : Apply cryo-EM or surface plasmon resonance (SPR) to visualize target binding at atomic resolution .

How can structure-activity relationship (SAR) studies be optimized for derivatives?

Q. Advanced Research Focus

  • Systematic substitution : Modify the cyclopentyl group (e.g., alkyl chain length) and benzoxazole substituents (e.g., electron-withdrawing groups).
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities before synthesis .
    Key Data : Compare bioactivity metrics (e.g., IC50) of analogs in a table:
DerivativeSubstituent (R-group)IC50 (μM)Target Affinity
1a-H12.3Moderate
1b-NO23.8High

What experimental design principles minimize variability in biological assays?

Q. Advanced Research Focus

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., concentration, incubation time) and identify interactions.
  • Negative/positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only groups.
  • Replication : Triplicate runs with blinded scoring to reduce bias .

How can computational methods enhance synthesis optimization?

Q. Advanced Research Focus

  • Reaction path searching : Use quantum chemical calculations (e.g., Gaussian) to model transition states and identify energetically favorable pathways.
  • Machine learning : Train models on existing reaction databases to predict optimal solvents/catalysts .

How should researchers address contradictory data in bioactivity results?

Q. Advanced Research Focus

  • Meta-analysis : Compare datasets across multiple assays (e.g., enzymatic vs. cell-based) to isolate context-dependent effects.
  • Dose-response validation : Re-test conflicting results using gradient concentrations and orthogonal assays (e.g., Western blot vs. ELISA) .

What strategies ensure compound stability during storage and handling?

Q. Basic Research Focus

  • Storage conditions : Store at -20°C in airtight, light-protected containers with desiccants.
  • Stability testing : Monitor degradation via HPLC over 6–12 months under varying temperatures and humidity .

How can comparative studies with structural analogs improve therapeutic potential?

Q. Advanced Research Focus

  • Pharmacophore modeling : Identify critical binding features shared with active analogs (e.g., triazole rings in anticancer agents).
  • ADMET profiling : Compare solubility, metabolic stability, and toxicity using in silico tools (e.g., SwissADME) .

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